3-Bromo-2-fluoro-6-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-fluoro-6-iodobenzamide is an organic compound with the molecular formula C7H4BrFINO and a molecular weight of 343.92 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzamide core, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
The synthesis of 3-Bromo-2-fluoro-6-iodobenzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . The process involves the reaction of 3-bromo-2-fluoro-6-iodobenzonitrile with trichloro-1,3,5-triazine in the presence of N,N-dimethylformamide . This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
3-Bromo-2-fluoro-6-iodobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds in this compound.
Common reagents used in these reactions include palladium catalysts, organoboron reagents, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Bromo-2-fluoro-6-iodobenzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of biological pathways and mechanisms due to its unique chemical properties.
Medicine: Researchers explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-6-iodobenzamide involves its interaction with specific molecular targets and pathways. The presence of halogen atoms in the compound allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully understand its effects .
Comparison with Similar Compounds
3-Bromo-2-fluoro-6-iodobenzamide can be compared with other halogenated benzamides, such as:
- 3-Bromo-2,6-difluorobenzamide
- 3-Bromo-2-fluoro-6-chlorobenzamide
- 3-Bromo-2-fluoro-6-methylbenzamide
These compounds share similar structural features but differ in their halogen or substituent groups, which can significantly impact their chemical reactivity and applications. The unique combination of bromine, fluorine, and iodine in this compound makes it particularly valuable for specific research and industrial purposes .
Properties
IUPAC Name |
3-bromo-2-fluoro-6-iodobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFINO/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVCKYMZLWKZMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)F)C(=O)N)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.